molecular formula C24H34N2Na2O18S3 B1218554 Glucosulfone sodium CAS No. 554-18-7

Glucosulfone sodium

Cat. No.: B1218554
CAS No.: 554-18-7
M. Wt: 780.7 g/mol
InChI Key: NLLGJEMIZSAJFN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium glucosulfone involves the sulfonation of glucose derivatives. The process typically includes the reaction of glucose with sulfonating agents under controlled conditions to introduce sulfonic acid groups. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of sodium glucosulfone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium glucosulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfides.

    Substitution: Sulfonate esters.

Mechanism of Action

Sodium glucosulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a critical substrate for folate biosynthesis. By blocking the condensation of PABA with dihydropteroate diphosphate, it prevents the formation of dihydrofolic acid, leading to the depletion of essential nucleotides required for bacterial growth .

Comparison with Similar Compounds

Comparison:

Sodium glucosulfone remains a significant compound in the history of antimicrobial therapy, particularly for its role in the early treatment of leprosy and tuberculosis.

Properties

CAS No.

554-18-7

Molecular Formula

C24H34N2Na2O18S3

Molecular Weight

780.7 g/mol

IUPAC Name

disodium;2,3,4,5,6-pentahydroxy-1-[4-[4-[(2,3,4,5,6-pentahydroxy-1-sulfonatohexyl)amino]phenyl]sulfonylanilino]hexane-1-sulfonate

InChI

InChI=1S/C24H36N2O18S3.2Na/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28;;/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

NLLGJEMIZSAJFN-UHFFFAOYSA-L

Isomeric SMILES

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

554-18-7

Related CAS

551-89-3 (Parent)

Synonyms

glucosulfone
glucosulfone disodium
glucosulfone sodium
glucosulfone, disodium salt
Promin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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